molecular formula C17H18FN3O2S2 B2413710 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 851409-34-2

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No. B2413710
CAS RN: 851409-34-2
M. Wt: 379.47
InChI Key: TWSQMOYLONQAKE-UHFFFAOYSA-N
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Description

The compound “2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide” is a type of pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential . They are used on several therapeutic targets and have shown a therapeutic interest or have already been approved for use as therapeutics .

Scientific Research Applications

Antitumor Activity

The compound has been found to be a part of various synthesized derivatives that exhibit potent anticancer activity. Research highlights that some synthesized thieno[3,2-d]pyrimidine derivatives, including those with structural similarities to the compound , display significant antitumor effects against human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). Furthermore, another study discusses the synthesis of certain derivatives that are tested for anticancer activity, showing selectivity and potency against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Enzyme Inhibition

The compound's structural framework, particularly the thieno[3,2-d]pyrimidine moiety, is associated with dual inhibitory activities against crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are targets in cancer therapy due to their role in DNA synthesis and cell proliferation. Compounds synthesized with this structural motif have demonstrated significant inhibitory effects, with some being the most potent inhibitors known to date (Gangjee et al., 2008).

Structural Analysis and Molecular Interactions

Studies on the crystal structures of compounds structurally related to 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide provide insight into their molecular conformation, hydrogen bonding, and other intramolecular interactions, which are crucial for understanding their biological activities and pharmacokinetic properties (Subasri et al., 2016). Additionally, quantum chemical insights into similar molecules' structure, bonding interactions, and spectroscopic features have been documented, contributing to the understanding of their drug likeness and potential medicinal applications (Mary et al., 2020).

properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S2/c1-3-21-16(23)15-13(8-10(2)25-15)20-17(21)24-9-14(22)19-12-7-5-4-6-11(12)18/h4-7,10H,3,8-9H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSQMOYLONQAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

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